Cloperastine fendizoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Mechanism of Action

- Central nervous system (CNS) depression: Cloperastine Fendizoate might have a mild sedative effect on the cough center in the brainstem, thereby reducing the urge to cough [].

- Local anesthetic effect: It might also possess local anesthetic properties, numbing the airways and reducing irritation that triggers coughing [].

- Antihistaminic effect: Some studies suggest a possible weak antihistaminic activity, potentially offering additional benefit in coughs associated with allergies [].

Efficacy Studies

Several clinical trials have evaluated the efficacy of Cloperastine Fendizoate in treating cough, primarily in adults and children. These studies generally showed positive results, with the drug demonstrating:

- Reduced cough frequency and severity: Compared to placebo, Cloperastine Fendizoate significantly reduced the frequency and intensity of cough in patients with various cough etiologies [, ].

- Improved sleep quality: By effectively suppressing nighttime cough, Cloperastine Fendizoate can significantly improve sleep quality in individuals with chronic cough [].

Safety and Tolerability

Clinical studies have shown Cloperastine Fendizoate to be generally well-tolerated with a low incidence of side effects. Commonly reported side effects include mild drowsiness, nausea, and gastrointestinal upset []. However, more research is needed to fully understand the long-term safety profile of the drug, especially in specific patient populations.

Cloperastine fendizoate is a pharmaceutical compound primarily used as an antitussive agent, meaning it is effective in suppressing cough. It is derived from cloperastine, which has been utilized in various formulations since its introduction in Japan in 1972. The chemical structure of cloperastine fendizoate can be represented by the formula , indicating it is a salt formed from cloperastine and fendizoic acid. The compound appears as white crystals or crystalline powder, exhibiting solubility in organic solvents but is practically insoluble in water .

- Nucleophilic Substitution: 4-Chlorobenzhydrol reacts with 2-chloroethanol in an organic solvent (usually benzene) to yield an intermediate compound.

- Formation of Racemic Cloperastine: The intermediate product undergoes a reaction with piperidine, producing racemic cloperastine.

- Resolution: Racemic cloperastine is resolved using a resolving agent to obtain levo-cloperastine.

- Salt Formation: Finally, levo-cloperastine reacts with fendizoic acid to form cloperastine fendizoate .

Cloperastine fendizoate exhibits multiple biological activities:

- Antitussive Effect: It effectively reduces coughing fits, comparable to codeine in various experimental models .

- Antihistaminic Properties: The compound can antagonize bronchospasm induced by histamine, demonstrating its utility in treating allergic reactions .

- Central Nervous System Effects: Cloperastine fendizoate has shown sedative properties without significant addiction potential, making it a safer alternative to traditional opioids .

The synthesis of cloperastine fendizoate can be summarized as follows:

- Starting Materials:

- 4-Chlorobenzhydrol

- 2-Chloroethanol

- Piperidine

- Fendizoic acid

- Process Steps:

- Conduct nucleophilic substitution of 4-chlorobenzhydrol with 2-chloroethanol.

- React the resulting product with piperidine to form racemic cloperastine.

- Resolve racemic cloperastine using a suitable resolving agent (e.g., R-substituted dibenzoyl-L-tartaric acid).

- Form the salt by reacting levo-cloperastine with fendizoic acid .

Cloperastine fendizoate shares similarities with several other compounds known for their antitussive and antihistaminic effects. Here are some comparable compounds:

| Compound | Type | Key Features |

|---|---|---|

| Codeine | Opioid | Strong antitussive but has addiction potential |

| Dextromethorphan | Non-opioid | Widely used cough suppressant without addiction |

| Pholcodine | Opioid | Antitussive effect but may cause dependency |

| Butamirate | Non-opioid | Effective cough suppressant with minimal side effects |

| Levocloperastine | Enantiomer | Similar pharmacological profile to cloperastine |

Uniqueness of Cloperastine Fendizoate

Cloperastine fendizoate stands out due to its balanced efficacy as an antitussive and antihistamine without significant sedative effects or addiction potential. Its unique synthesis method and favorable pharmacokinetic properties enhance its therapeutic profile compared to other similar compounds .

Cloperastine was first synthesized in 1972 in Japan under the brand name Hustazol and introduced in Italy in 1981. Its fendizoate salt form, cloperastine fendizoate (CAS: 85187-37-7), was later developed to enhance solubility and bioavailability. Early clinical trials highlighted its efficacy in suppressing coughs associated with respiratory infections, bronchitis, and asthma without inducing sedation or respiratory depression. By the 2000s, it gained regulatory approval in multiple European and Asian markets, cementing its position as a first-line antitussive.

Chemical Classification and Nomenclature

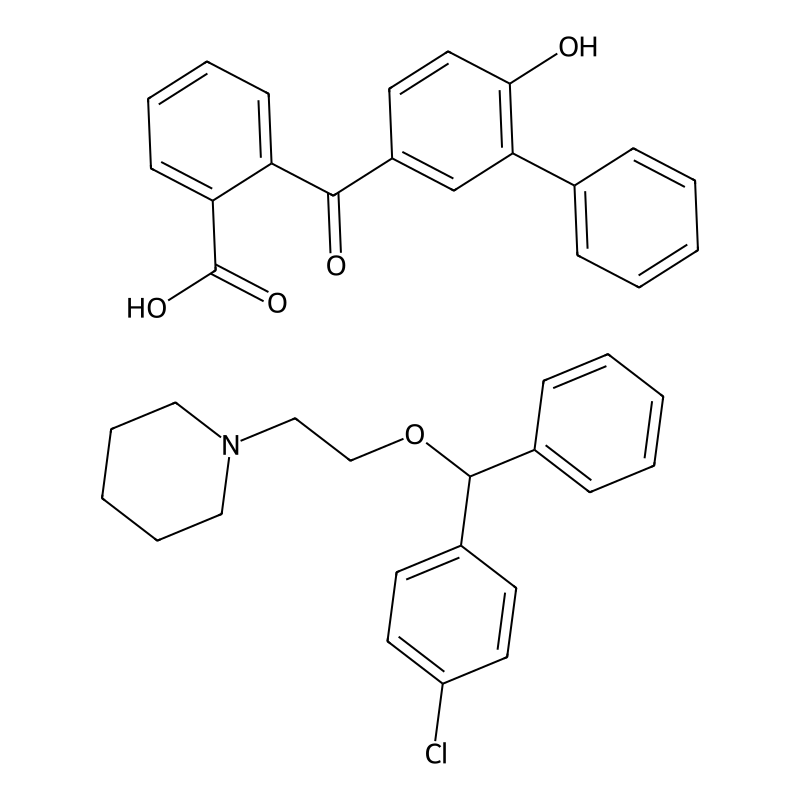

Cloperastine fendizoate belongs to the diphenylmethane and piperidine classes. Its IUPAC name is 1-{2-[(4-chlorophenyl)(phenyl)methoxy]ethyl}piperidine fendizoate, reflecting its dual-component structure:

- Cloperastine base: A piperidine ring linked to a diphenylmethoxyethyl group.

- Fendizoate counterion: 2-(4-hydroxy-3-phenylbenzoyl)benzoic acid.

The compound is classified as a σ₁ receptor agonist, GIRK channel blocker, and H₁ antihistamine, with additional anticholinergic activity.

Basic Structural Features and Components

The molecular structure of cloperastine fendizoate (C₄₀H₃₈ClNO₅; MW: 648.19 g/mol) comprises two key domains:

- Piperidine core: A six-membered nitrogen-containing ring.

- Diphenylmethoxyethyl side chain: Provides lipophilicity and receptor-binding affinity.

- Fendizoate moiety: Enhances solubility through ionic interactions (Figure 1).

Key structural attributes:

- Chiral center: The piperidine nitrogen and ether linkage create stereochemical complexity.

- Aromatic systems: The diphenylmethane and fendizoate groups enable π-π stacking with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₄₀H₃₈ClNO₅ |

| Molecular Weight | 648.19 g/mol |

| Solubility | ≥30 mg/mL in DMSO |

| LogP | 3.8 (predicted) |

| IC₅₀ (hERG inhibition) | 27 nM |

Position in Piperidine Derivative Research

Piperidine derivatives are pivotal in drug discovery due to their versatility in targeting neurological, respiratory, and cardiovascular systems. Cloperastine fendizoate distinguishes itself through:

- Dual mechanism: Combines σ₁ receptor agonism (Kᵢ = 20 nM) and GIRK channel blockade to suppress cough reflexes.

- Safety profile: Unlike codeine, it lacks μ-opioid receptor activity, minimizing addiction risk.

- Therapeutic breadth: Exhibits antihistaminic (H₁ Kᵢ = 3.8 nM) and bronchodilatory effects, making it suitable for allergic and asthmatic coughs.

Comparative studies highlight its superiority over other piperidine-based antitussives like levodropropizine in reducing cough frequency by 40–60% within 1 hour.

Purity

Quantity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];

H412 (50%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant